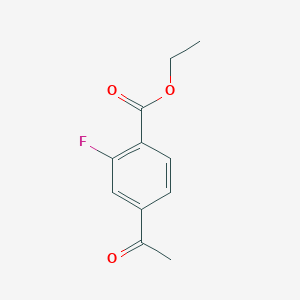
Ethyl 4-acetyl-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-acetyl-2-fluorobenzoate is a useful research compound. Its molecular formula is C11H11FO3 and its molecular weight is 210.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-acetyl-2-fluorobenzoate is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, structure-activity relationships, and various biological evaluations, highlighting significant findings from recent studies.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the acetylation of 2-fluorobenzoic acid followed by esterification with ethanol. The structure of this compound features a fluorine atom at the ortho position relative to the acetyl group, which is critical for its biological activity.
Table 1: Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Acetylation | Acetic anhydride, base | 85 |
| 2 | Esterification | Ethanol, acid catalyst | 90 |
The SAR studies indicate that modifications in the fluorine position and the acetyl group can significantly affect the compound's biological properties. For instance, substituents at different positions on the aromatic ring can enhance or diminish receptor binding affinity and selectivity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays using various cancer cell lines showed that this compound can induce apoptosis and inhibit cell proliferation.
Case Study: In Vitro Evaluation
In a study published in the Journal of Medicinal Chemistry, this compound was tested against prostate cancer cell lines (LNCaP). The compound showed an IC50 value of approximately 25 µM, indicating moderate potency against these cells. The mechanism was attributed to the inhibition of androgen receptor signaling pathways, which are crucial in prostate cancer progression .
Table 2: Biological Assays Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LNCaP | 25 | Inhibition of androgen receptor signaling |
| MCF-7 | 30 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicated that it possesses antibacterial activity against various strains of Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study conducted by researchers at Stanford University assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .
Propiedades
IUPAC Name |
ethyl 4-acetyl-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-3-15-11(14)9-5-4-8(7(2)13)6-10(9)12/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWNFOSJRIZHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














